molecular formula C18H18N6O2S B5094452 N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide

N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide

Cat. No.: B5094452
M. Wt: 382.4 g/mol
InChI Key: XUWPPEOQAHHHPM-UHFFFAOYSA-N
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Description

N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide is a complex organic compound that features a benzyl group, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using a click chemistry approach. This involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the multiple steps required for its preparation. The use of high-throughput screening and optimization of reaction conditions can help in scaling up the production while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide is unique due to its combination of a benzyl group, a tetrazole ring, and a benzamide moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c1-24-18(21-22-23-24)27-12-16(25)20-15-10-6-5-9-14(15)17(26)19-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,26)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWPPEOQAHHHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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